molecular formula C19H16O2 B14319009 2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro- CAS No. 109881-37-0

2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-

Cat. No.: B14319009
CAS No.: 109881-37-0
M. Wt: 276.3 g/mol
InChI Key: VPVBRPGAAPMUKK-UHFFFAOYSA-N
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Description

2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- is a complex organic compound with a unique spirobiindene structure. This compound is characterized by its two indene units connected through a spiro carbon, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- typically involves the reaction of indene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the spiro formation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into different derivatives.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Spirobi[2H-indene]-5,5’-dicarboxaldehyde, 1,1’,3,3’-tetrahydro- is unique due to its specific functional groups and the stability provided by the spiro carbon. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

109881-37-0

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

2,2'-spirobi[1,3-dihydroindene]-5,5'-dicarbaldehyde

InChI

InChI=1S/C19H16O2/c20-11-13-1-3-15-7-19(9-17(15)5-13)8-16-4-2-14(12-21)6-18(16)10-19/h1-6,11-12H,7-10H2

InChI Key

VPVBRPGAAPMUKK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC13CC4=C(C3)C=C(C=C4)C=O)C=C(C=C2)C=O

Origin of Product

United States

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